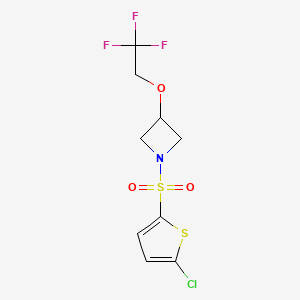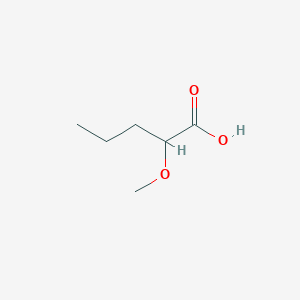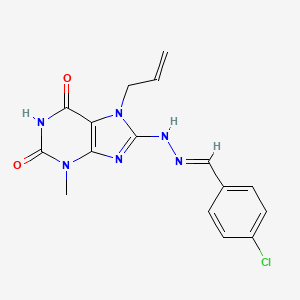![molecular formula C14H20N2O B2868799 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol CAS No. 941540-48-3](/img/structure/B2868799.png)
2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a 2-methylbutyl group and an ethan-1-ol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with formic acid can yield benzimidazole.
-
Alkylation: : The benzimidazole core is then alkylated with 2-methylbutyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the 2-methylbutyl group.
-
Hydroxylation: : The final step involves the introduction of the ethan-1-ol moiety. This can be achieved by reacting the alkylated benzimidazole with ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions. Reagents such as halogens (Cl2, Br2) or alkyl halides can be used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Cl2, Br2, alkyl halides, NaH, K2CO3
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Dihydrobenzimidazole derivatives
Substitution: Halogenated or alkylated benzimidazole derivatives
Applications De Recherche Scientifique
2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and therapeutic agents.
-
Medicine: : Due to its biological activities, the compound is investigated for its potential use in treating infections, inflammation, and other medical conditions.
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.
-
Pathways: : The compound can interfere with metabolic pathways, disrupting the normal functioning of cells. This can lead to cell death or inhibition of cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: A similar compound with an ethanamine moiety instead of ethan-1-ol.
2-(1H-Benzimidazol-2-yl)ethanol: A compound with a similar structure but without the 2-methylbutyl group.
Uniqueness
2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is unique due to the presence of both the 2-methylbutyl group and the ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[1-(2-methylbutyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-11(2)10-16-13-7-5-4-6-12(13)15-14(16)8-9-17/h4-7,11,17H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJUWOLZPKRRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)




![N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2868726.png)
![1-(furan-2-carbonyl)-4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2868729.png)
![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)
![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)



